Methyl 7-(tert-butyldimethylsilyloxy)heptanoate Methyl 7-(tert-butyldimethylsilyloxy)heptanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15910905
InChI: InChI=1S/C14H30O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11-13(15)16-4/h7-12H2,1-6H3
SMILES:
Molecular Formula: C14H30O3Si
Molecular Weight: 274.47 g/mol

Methyl 7-(tert-butyldimethylsilyloxy)heptanoate

CAS No.:

Cat. No.: VC15910905

Molecular Formula: C14H30O3Si

Molecular Weight: 274.47 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-(tert-butyldimethylsilyloxy)heptanoate -

Specification

Molecular Formula C14H30O3Si
Molecular Weight 274.47 g/mol
IUPAC Name methyl 7-[tert-butyl(dimethyl)silyl]oxyheptanoate
Standard InChI InChI=1S/C14H30O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11-13(15)16-4/h7-12H2,1-6H3
Standard InChI Key SZQNWRCZHPDCGA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OCCCCCCC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 7-(tert-butyldimethylsilyloxy)heptanoate (C₁₄H₃₀O₃Si) consists of a seven-carbon aliphatic chain with a methyl ester at C1 and a TBDMS-protected hydroxyl group at C7 (Fig. 1). The TBDMS group—comprising a silicon atom bonded to two methyl groups and a tert-butyl moiety—confers steric bulk and electronic shielding, critical for preventing undesired side reactions during synthesis .

Molecular Formula: C₁₄H₃₀O₃Si
Molecular Weight: 274.48 g/mol
CAS Registry Number: 1864056 (fluoro derivative analog)

Synthesis and Manufacturing

Silylation of 7-Hydroxyheptanoic Acid

The most direct pathway involves sequential protection and esterification:

  • Silyl Protection: 7-Hydroxyheptanoic acid reacts with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, yielding 7-(tert-butyldimethylsilyloxy)heptanoic acid .

  • Methyl Esterification: The carboxylic acid is treated with methanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions to form the methyl ester .

Reaction Scheme:

7-Hydroxyheptanoic acid+TBDMSClimidazole7-(TBDMSO)heptanoic acidCH₃OH/H⁺Methyl 7-(TBDMSO)heptanoate\text{7-Hydroxyheptanoic acid} + \text{TBDMSCl} \xrightarrow{\text{imidazole}} \text{7-(TBDMSO)heptanoic acid} \xrightarrow{\text{CH₃OH/H⁺}} \text{Methyl 7-(TBDMSO)heptanoate}

Alkylation of Methyl Hept-6-enoate

Alternative approaches employ olefin intermediates:

  • Epoxidation: Methyl hept-6-enoate is epoxidized using m-chloroperbenzoic acid (m-CPBA).

  • Ring-Opening Silylation: The epoxide undergoes nucleophilic attack by a silylating agent (e.g., TBDMSOTf) to install the protected hydroxyl group .

Industrial-Scale Considerations

Large-scale production faces challenges in minimizing silicon waste and optimizing catalyst turnover. Recent advances leverage continuous-flow reactors with immobilized imidazole catalysts, achieving >90% yield with reduced reaction times.

Applications in Pharmaceutical Synthesis

Prostaglandin Analog Preparation

Methyl 7-(TBDMSO)heptanoate serves as a key intermediate in synthesizing EP4 receptor agonists, such as 3,7-dithia-16-phenyl-PGE₁ (Fig. 2) . The TBDMS group ensures regioselective functionalization of the hydroxyl group during:

  • Cross-Coupling Reactions: Suzuki-Miyaura couplings to install aryl groups at C16.

  • Oxidation/Reduction Sequences: Controlled oxidation of secondary alcohols to ketones without deprotection .

Deprotection Strategies

The TBDMS group is cleaved under mild conditions using tetrabutylammonium fluoride (TBAF) or HF-pyridine, restoring the hydroxyl group for subsequent reactions :

Methyl 7-(TBDMSO)heptanoateTBAFMethyl 7-hydroxyheptanoate+tert-butyldimethylsilanol\text{Methyl 7-(TBDMSO)heptanoate} \xrightarrow{\text{TBAF}} \text{Methyl 7-hydroxyheptanoate} + \text{tert-butyldimethylsilanol}

Future Directions and Innovations

Emerging applications include:

  • Polymer Chemistry: Incorporation into silicone-modified polyesters for biomedical coatings.

  • Asymmetric Catalysis: Chiral silyl ethers as ligands in enantioselective hydrogenations .

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